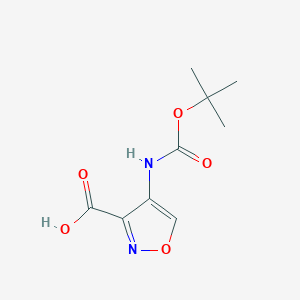
4-((Tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid is a fascinating compound known for its unique structure and versatile applications. This chemical is a derivative of oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring. The presence of a tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable entity in synthetic organic chemistry and various research domains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid typically involves a multi-step process:
Formation of the Oxazole Ring: Starting from available precursors like α-haloketones and nitriles, the oxazole ring can be constructed through cyclization reactions under specific conditions.
Introduction of tert-Butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Functionalization: Further reactions involve introducing the carboxylic acid group through controlled oxidation or hydrolysis steps.
Industrial Production Methods: Industrial synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. Solvent choice, reaction temperature, and catalysts are optimized to ensure high yields and purity.
Types of Reactions:
Oxidation: Under certain conditions, it can undergo oxidation reactions leading to the formation of oxazole N-oxide derivatives.
Reduction: It can be reduced to yield amino alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced or removed, allowing for further functionalization.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and various bases like sodium hydride.
Major Products Formed:
Oxazole N-oxides.
Amino alcohol derivatives.
Various substituted oxazole compounds.
科学的研究の応用
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid finds extensive applications in:
Chemistry: Used as a building block in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.
Biology: Acts as a probe in the study of enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
Mechanism: The compound exerts its effects through various mechanisms depending on the context. In biological systems, it can act as an enzyme inhibitor or a modulator of biological pathways.
Molecular Targets and Pathways:
Interacts with specific enzymes and receptors, modulating their activity.
Can participate in biochemical pathways leading to cellular responses.
Comparison with Other Compounds:
4-Amino-1,2-oxazole-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable and reactive.
5-(tert-butoxycarbonyl)amino-1,2-oxazole-3-carboxylic acid: Similar in structure but differs in the position of the tert-butoxycarbonyl group, leading to different reactivity profiles.
4-Nitro-1,2-oxazole-3-carboxylic acid: Contains a nitro group, which alters its electronic properties and reactivity.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)10-5-4-15-11-6(5)7(12)13/h4H,1-3H3,(H,10,14)(H,12,13) |
InChIキー |
VAUCONCWDGQEIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CON=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


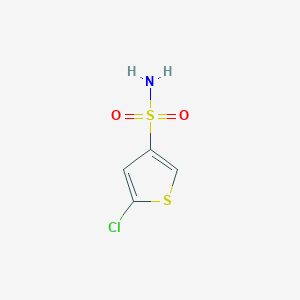

![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

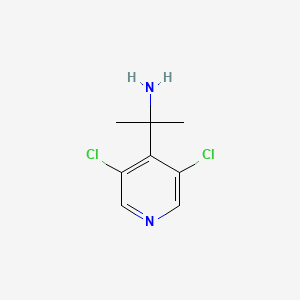
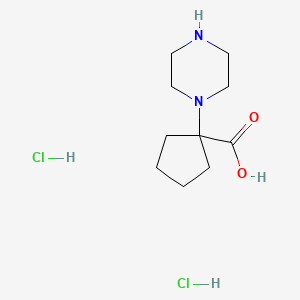
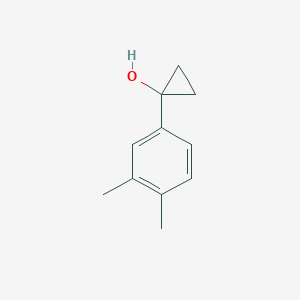
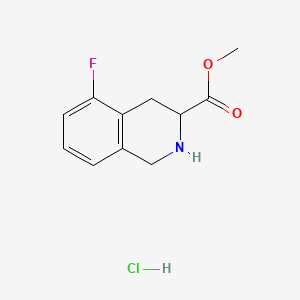
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
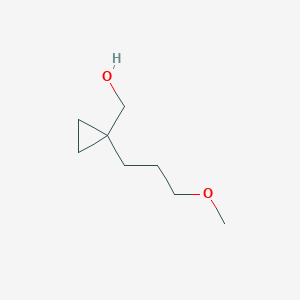
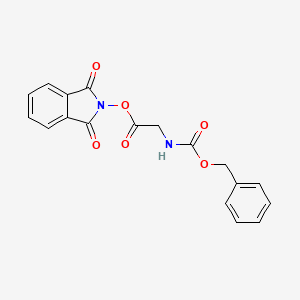
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
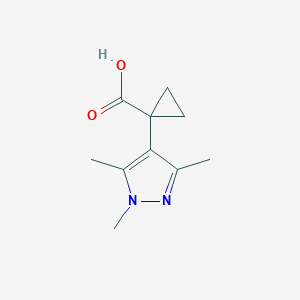
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
